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  • Product: Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
  • CAS: 1965309-99-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl-(1-methyl-cyclopropyl)-amine Hydrochloride (CAS 1965309-99-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, a notable building block in the field of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, a notable building block in the field of medicinal chemistry. Given the limited publicly available data specific to this compound, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Cyclopropylamine Moiety in Drug Discovery

The cyclopropyl ring is a highly valued structural motif in modern drug design. Its unique stereoelectronic properties, including a strained three-membered ring system, impart a degree of conformational rigidity and metabolic stability to parent molecules.[1][2][3] When incorporated into a molecule, the cyclopropyl group can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce off-target effects.[1][2][4]

Cyclopropylamines, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds, from agrochemicals to pharmaceuticals.[5][6][7] They are key components in drugs targeting the central nervous system, including antidepressants and antiviral agents.[5][7][8] Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, as a substituted cyclopropylamine, represents a valuable scaffold for the development of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 1965309-99-2Sigma-Aldrich
IUPAC Name N-ethyl-1-methylcyclopropan-1-amine hydrochlorideSigma-Aldrich
Molecular Formula C₆H₁₄ClNSigma-Aldrich
Molecular Weight 135.64 g/mol Sigma-Aldrich
Appearance White SolidSigma-Aldrich
Purity Typically ≥96%Sigma-Aldrich

Synthesis and Mechanism

Step 1: Synthesis of 1-Methylcyclopropan-1-amine

Several patented methods describe the synthesis of the key intermediate, 1-methylcyclopropan-1-amine. One common approach starts from cyclopropyl methyl ketone.[9]

Experimental Protocol: Synthesis of 1-Methylcyclopropan-1-amine (adapted from patent literature) [9]

  • Reaction of Cyclopropyl Methyl Ketone with Methyl-magnesium Bromide: To a solution of cyclopropyl methyl ketone in anhydrous tetrahydrofuran (THF) at -70°C, a solution of methyl-magnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (1-cyclopropyl-1-methyl)ethanol.

  • Reaction with Chlorosulfonyl Isocyanate: The crude alcohol is dissolved in a suitable solvent and reacted with chlorosulfonyl isocyanate to form an intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed with sodium hydroxide to yield 1-methylcyclopropan-1-amine.

Step 2: N-Ethylation via Reductive Amination

The addition of the ethyl group to the primary amine can be efficiently achieved through reductive amination. This widely used method involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10][11][12]

Experimental Protocol: Synthesis of N-ethyl-1-methylcyclopropanamine (Reductive Amination) [10][11][12]

  • Imine Formation: 1-methylcyclopropan-1-amine is dissolved in a suitable solvent such as methanol or 1,2-dichloroethane. Acetaldehyde (1.5 equivalents) is added, and the mixture is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[13]

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[11][14] The reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-ethyl-1-methylcyclopropanamine can be purified by column chromatography.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.

Experimental Protocol: Formation of the Hydrochloride Salt

  • The purified N-ethyl-1-methylcyclopropanamine is dissolved in a suitable solvent like ethyl acetate.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an organic solvent (e.g., diethyl ether) is added.

  • The resulting precipitate, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.[9]

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A Cyclopropyl Methyl Ketone B (1-cyclopropyl-1-methyl)ethanol A->B 1. MeMgBr, THF 2. NH4Cl (aq) C 1-Methylcyclopropan-1-amine B->C 1. ClSO2NCO 2. NaOH D N-ethyl-1-methylcyclopropan-1-amine C->D Acetaldehyde, NaBH(OAc)3 E Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride D->E HCl

Caption: Proposed synthetic route to Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride.

Characterization and Analytical Profile

Detailed spectroscopic data for Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is not available in peer-reviewed literature. However, based on its structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and multiplets for the cyclopropyl ring protons. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two carbons of the ethyl group, the methyl carbon, the quaternary carbon of the cyclopropyl ring attached to the nitrogen, and the methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the alkyl and cyclopropyl groups, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base (N-ethyl-1-methylcyclopropanamine) and fragmentation patterns characteristic of the loss of ethyl and methyl groups.

Potential Applications in Drug Development

As a substituted cyclopropylamine, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is a promising building block for the synthesis of novel pharmaceutical agents. The incorporation of the N-ethyl-1-methylcyclopropyl moiety can influence a drug candidate's properties in several ways:

  • Modulation of Lipophilicity: The addition of the ethyl and methyl groups can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl chains, potentially increasing the half-life of a drug.[15]

  • Conformational Constraint: The rigid cyclopropyl ring can lock a portion of the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[1][2]

  • Exploration of Structure-Activity Relationships (SAR): This compound provides a valuable tool for medicinal chemists to explore the SAR of a lead compound by introducing a specific N-alkylated cyclopropyl group.

Given the established biological activities of other N-substituted cyclopropylamines, this compound could be a key intermediate in the development of new drugs in areas such as:[16]

  • Central Nervous System (CNS) Disorders: As an analogue of known monoamine oxidase inhibitors (MAOIs).[16]

  • Oncology: The cyclopropyl group is found in several kinase inhibitors.

  • Infectious Diseases: As a component of novel antiviral or antibacterial agents.

Logical Flow of Application in Drug Discovery:

Drug Discovery Application A Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (Building Block) B Synthesis of Compound Library A->B Incorporate into scaffolds C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E Modify for potency & selectivity F Preclinical Candidate E->F

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As a hydrochloride salt of an amine, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited, its synthesis can be reliably predicted from established methods for related cyclopropylamines. Its unique structural features make it an attractive building block for the design of novel therapeutics with potentially improved pharmacological properties. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their research and development endeavors.

References

  • T. W. von, G., & de Meijere, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports. [Link]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine (EP 0205403 B1). [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine (EP0205403B1).
  • Mills, J., Kattau, R. W., Slater, I. H., & Fuller, R. W. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 951–955. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine (US4590292A).
  • Google Patents. (n.d.). Process for manufacturing cyclopropylamine (US3711549A).
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]

  • Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine (US4016204A).
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Google Patents. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride (CN106631827B).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ChemBK. (n.d.). N-Methyl-cyclopropanamine HCl. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). 2-Substituted Cyclopropylamines. I. Derivatives and Analogs of 2-Phenylcyclopropylamine. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. [Link]

  • Reddit. (n.d.). Help with reductive ammination. r/Chempros. [Link]

  • Wordpress. (n.d.). Reductive Amination. [Link]

  • PubChem. (n.d.). N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine. [Link]

  • MySkinRecipes. (n.d.). N-Methylcyclopropanamine hydrochloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

  • PubMed. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Request PDF. [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Methylcyclopropene. NIST WebBook. [Link]

  • Automated Topology Builder. (n.d.). N-Ethyl-N-methylethanamine. [Link]

  • ResearchGate. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][6]triazoles. [Link]

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Exploratory

Difference between Ethyl-(1-methyl-cyclopropyl)-amine and cyclopropyl-methyl-amine

An In-depth Technical Guide to the Structural and Functional Distinctions Between N-ethyl-1-methylcyclopropan-1-amine and Related Cyclopropylamines Executive Summary In medicinal chemistry, the cyclopropylamine moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Functional Distinctions Between N-ethyl-1-methylcyclopropan-1-amine and Related Cyclopropylamines

Executive Summary

In medicinal chemistry, the cyclopropylamine moiety is a privileged structural motif, prized for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to bioactive molecules.[1][2] However, subtle variations in substitution on both the cyclopropane ring and the amine nitrogen can lead to profound differences in chemical behavior, synthetic accessibility, and pharmacological activity. This guide provides a detailed comparative analysis of two structurally related but functionally distinct amines: the tertiary amine N-ethyl-1-methylcyclopropan-1-amine and the ambiguous term cyclopropyl-methyl-amine . To provide a comprehensive analysis, this latter term is resolved into its two most common interpretations: the primary amine cyclopropylmethanamine and the secondary amine (cyclopropylmethyl)methylamine .

This document will dissect the critical differences between these primary, secondary, and tertiary amines, focusing on their molecular structure, physicochemical properties, synthetic pathways, and analytical differentiation. The discussion is framed from the perspective of a senior application scientist, emphasizing the causal relationships between structure and function to inform rational drug design and development.

Deconstructing the Core Structures: A Tale of Three Amines

The fundamental difference between the molecules lies in their amine classification (primary, secondary, or tertiary) and the substitution pattern on the cyclopropane ring. These differences dictate their steric profile, hydrogen bonding capability, and overall topology.

  • Compound A: N-ethyl-1-methylcyclopropan-1-amine is a tertiary amine . The nitrogen atom is bonded to three carbon atoms: an ethyl group, a methyl group attached directly to the ring, and the cyclopropyl ring itself at a quaternary carbon (C1).

  • Compound B: Cyclopropylmethanamine is a primary amine . The nitrogen is bonded to a single carbon atom—a methylene (-CH2-) group which acts as a linker to the cyclopropane ring.

  • Compound C: (Cyclopropylmethyl)methylamine is a secondary amine . The nitrogen is bonded to two carbon atoms: a methyl group and the methylene-linked cyclopropyl group.

Caption: Comparative molecular structures.

Comparative Physicochemical Properties

The structural variations directly translate into distinct physicochemical properties that govern solubility, membrane permeability, and receptor interaction potential. The tertiary amine (A) is significantly more lipophilic (higher XLogP3) and larger than its primary (B) and secondary (C) counterparts. The presence of N-H bonds in B and C makes them capable of hydrogen bond donation, a feature absent in A, which drastically affects their solubility and interaction profiles.

PropertyN-ethyl-1-methylcyclopropan-1-amine (A)Cyclopropylmethanamine (B)(Cyclopropylmethyl)methylamine (C)
IUPAC Name N-ethyl-1-methylcyclopropan-1-aminecyclopropylmethanamine[3]1-cyclopropyl-N-methylmethanamine[4]
CAS Number 1965309-99-2 (HCl Salt)[5]2516-47-4[3]18977-45-2[4]
Amine Class TertiaryPrimarySecondary
Molecular Formula C₆H₁₃NC₄H₉N[3]C₅H₁₁N[4]
Molecular Weight 99.17 g/mol 71.12 g/mol [3]85.15 g/mol [4]
H-Bond Donors 021
H-Bond Acceptors 111
Predicted XLogP3 ~1.5 - 2.0 (Estimated)0.4 (Estimated)0.5[4]

Synthesis and Manufacturing Considerations

The synthetic routes to these amines are fundamentally different, reflecting their structural disparities. The choice of synthesis has significant implications for cost, scalability, and impurity profiles in a drug development context.

Synthesis of N-ethyl-1-methylcyclopropan-1-amine (A)

A common route to this tertiary amine involves the addition of an organometallic reagent to a nitrile, followed by reduction or further alkylation. A plausible route starts with cyclopropanecarbonitrile.[6]

Protocol: Grignard Addition and Reductive Amination

  • Step 1: Ketone Formation. Cyclopropanecarbonitrile is reacted with methylmagnesium bromide (a Grignard reagent) in an aprotic solvent like diethyl ether, followed by acidic workup, to yield cyclopropyl methyl ketone.

    • Rationale: The Grignard reagent attacks the electrophilic carbon of the nitrile. The subsequent hydrolysis of the intermediate imine furnishes the ketone. This is a robust and well-established method for ketone synthesis.

  • Step 2: Reductive Amination. The resulting cyclopropyl methyl ketone is subjected to reductive amination with ethylamine using a reducing agent such as sodium triacetoxyborohydride (STAB).

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion formed from the condensation of the ketone and ethylamine. This one-pot procedure is highly efficient for producing secondary and tertiary amines.[7]

Synthesis of Cyclopropylmethanamine (B)

The synthesis of this primary amine typically involves the reduction of a corresponding C4 nitrogen-containing functional group, such as an amide or a nitrile.

Protocol: Hofmann Rearrangement of an Amide

  • Step 1: Amide Formation. Cyclopropanecarboxylic acid is converted to cyclopropanecarboxamide. This can be achieved by first converting the acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.

  • Step 2: Hofmann Rearrangement. The cyclopropanecarboxamide is treated with an aqueous solution of sodium hypobromite (or sodium hypochlorite) and sodium hydroxide.[8]

    • Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[8] It proceeds through a key isocyanate intermediate and is highly effective for preparing primary amines that might be otherwise difficult to access.

Synthesis of (Cyclopropylmethyl)methylamine (C)

This secondary amine is readily synthesized via reductive alkylation, a cornerstone of amine synthesis.

Protocol: Reductive Alkylation of a Primary Amine

  • Step 1: Starting Material. The synthesis begins with the primary amine, cyclopropylmethanamine (Compound B).

  • Step 2: Reaction with Aldehyde. Cyclopropylmethanamine is reacted with formaldehyde (or its trimer, paraformaldehyde) in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.[9]

    • Rationale: This is a direct and high-yielding method. The primary amine and aldehyde first form an iminium ion intermediate, which is then immediately reduced in situ to the secondary amine. Using hydrogen with a catalyst like Raney Nickel is a common industrial method for this transformation.[9]

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between these closely related amines in a laboratory setting requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive way to distinguish between primary, secondary, and tertiary amines based on the N-H stretching vibrations.

  • Compound A (Tertiary): Will show no absorption in the 3300-3500 cm⁻¹ region due to the absence of an N-H bond.[10]

  • Compound B (Primary): Will exhibit two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.[10]

  • Compound C (Secondary): Will show one single, sharp band characteristic of the N-H stretch of a secondary amine.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon skeleton and the electronic environment of the protons.

  • ¹H NMR:

    • N-H Protons: A broad singlet corresponding to the N-H proton(s) will be present for B and C, which will disappear upon D₂O exchange. Compound A will have no such signal.

    • Cyclopropyl Protons: The protons on the cyclopropane ring typically appear in the upfield region (0.2-1.0 ppm).[11][12] In A, the absence of a proton at C1 simplifies the spectrum. In B and C, the CH proton will be a complex multiplet due to coupling with the methylene and ring protons.

    • Alkyl Protons: The ethyl group in A will show a characteristic quartet and triplet. The methyl group in C will be a singlet (or a doublet if coupled to the N-H proton). The methylene linker (-CH₂-) in B and C will appear as a doublet coupled to the adjacent CH group.

  • ¹³C NMR:

    • The most telling signal is that of the cyclopropyl carbons. Compound A will uniquely feature a quaternary carbon signal for C1 of the ring. Compounds B and C will show signals for CH and CH₂ groups within the ring.

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds by their molecular weight and characteristic fragmentation patterns, primarily through alpha-cleavage.

  • Nitrogen Rule: All three compounds contain a single nitrogen atom, so their molecular ions (M⁺) will have an odd mass-to-charge (m/z) ratio .[10][13][14][15]

    • Compound A: m/z = 99

    • Compound B: m/z = 71

    • Compound C: m/z = 85

  • Alpha-Cleavage: The most favorable fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which generates a resonance-stabilized iminium cation.[10][13][14] This will result in different base peaks for each compound.

    • Compound A: Can undergo cleavage to lose an ethyl radical (M-29) or a methyl radical (M-15). The loss of the larger ethyl group is often favored, leading to a prominent peak at m/z 70.

    • Compound B: Alpha-cleavage breaks the bond between the methylene linker and the cyclopropyl ring, resulting in a stable iminium cation at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines of this type.[16]

    • Compound C: Can undergo two alpha-cleavages: loss of the cyclopropyl ring to give a peak at m/z 44 ([CH₂=NHCH₃]⁺) or loss of the methyl group to give a peak at m/z 70 ([CH₂=N(H)CH₂-cyclopropyl]⁺).

Experimental Protocol: GC-MS for Separation and Identification

This workflow outlines a self-validating system for the definitive identification of the three amines in a mixture.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis prep1 Dissolve Mixture in Methanol prep2 Dilute to 10 µg/mL prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Column: DB-5ms (non-polar) gc1->gc2 gc3 Oven Program: 50°C (2 min) -> 250°C @ 15°C/min gc2->gc3 ms1 EI Ionization (70 eV) gc3->ms1 ms2 Scan m/z 25-200 ms1->ms2 data1 Identify Peaks by Retention Time (RT) ms2->data1 data2 Confirm by Molecular Ion (m/z 71, 85, 99) data1->data2 data3 Validate by Fragmentation (α-cleavage patterns) data2->data3

Caption: GC-MS workflow for amine differentiation.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the amine mixture in methanol.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Expected Elution Order: Elution order on a non-polar column is primarily based on boiling point and molecular weight. Therefore, Compound B (MW 71.12) is expected to elute first, followed by C (MW 85.15), and finally A (MW 99.17).

  • MS Detection: Use standard Electron Ionization (EI) at 70 eV.

  • Data Analysis & Validation:

    • Correlate each chromatographic peak with its mass spectrum.

    • Confirm the identity of each peak by matching its molecular ion (m/z 71, 85, or 99) and its key fragment ions (e.g., base peak at m/z 30 for B) with the predicted values. This cross-verification provides a highly trustworthy identification.

Pharmacological and Drug Development Implications

The structural differences are not merely academic; they have profound consequences for drug design.

  • Steric Hindrance: Compound A is significantly more sterically hindered around the nitrogen atom due to the gem-dimethyl (on the ring) and ethyl groups. This can prevent it from fitting into certain enzyme active sites or receptor binding pockets that can accommodate the less hindered primary and secondary amines.

  • Hydrogen Bonding: The ability of B and C to act as hydrogen bond donors is critical for many ligand-receptor interactions. Many drug targets rely on a specific network of hydrogen bonds for potent binding. The tertiary amine A cannot participate as a donor, which would require a completely different binding mode or render it inactive at the same target.

  • Lipophilicity and pKa: The increased alkyl substitution in Compound A increases its lipophilicity (logP), which can enhance membrane permeability and access to CNS targets, but may also increase off-target effects and metabolic liabilities. The basicity (pKa) of the amines will also differ based on the electronic effects of the alkyl groups, affecting their ionization state at physiological pH and thus their absorption and distribution.

  • Metabolic Stability: The cyclopropyl group itself is known to increase metabolic stability by preventing enzymatic degradation at adjacent positions.[2] However, the N-alkyl groups are susceptible to N-dealkylation by cytochrome P450 enzymes. The N-ethyl group of A and the N-methyl group of C represent potential metabolic soft spots that are absent in the primary amine B.

Conclusion

The distinction between Ethyl-(1-methyl-cyclopropyl)-amine and its simpler primary and secondary amine relatives is a clear illustration of structure-activity relationships in medicinal chemistry. While all share the valuable cyclopropyl scaffold, their classification as tertiary, primary, or secondary amines fundamentally alters their physicochemical properties, synthetic accessibility, analytical signatures, and potential pharmacological roles. N-ethyl-1-methylcyclopropan-1-amine is a more lipophilic, sterically hindered, and non-H-bond-donating molecule, contrasting sharply with the smaller, more polar, H-bond-donating primary amine cyclopropylmethanamine and secondary amine (cyclopropylmethyl)methylamine . For researchers and drug developers, understanding these core differences is paramount for the rational selection and design of novel chemical entities, ensuring that the chosen building block is precisely tailored to the intended biological application.

References

  • JoVE. (2023). Mass Spectrometry of Amines.
  • Tokyo Chemical Industry Co., Ltd. Cyclopropylmethylamine | 2516-47-4.
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  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
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  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
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  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
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Protocols & Analytical Methods

Method

Synthesis of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride from cyclopropyl methyl ketone

This Application Note and Protocol details the synthesis of N-Ethyl-1-cyclopropylethanamine hydrochloride (often referred to industrially as Ethyl-(1-methyl-cyclopropyl)-amine or N-Ethyl-alpha-methylcyclopropanemethanami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of N-Ethyl-1-cyclopropylethanamine hydrochloride (often referred to industrially as Ethyl-(1-methyl-cyclopropyl)-amine or N-Ethyl-alpha-methylcyclopropanemethanamine) starting from cyclopropyl methyl ketone .

Application Note: Synthesis of N-Ethyl-1-cyclopropylethanamine Hydrochloride

Introduction & Scope

The synthesis of cyclopropyl-containing amines is a critical workflow in the development of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators where the cyclopropyl moiety provides metabolic stability and conformational restriction.

This guide addresses the synthesis of N-Ethyl-1-cyclopropylethanamine via the reductive amination of cyclopropyl methyl ketone with ethylamine .

Nomenclature Clarification

There is a common nomenclature ambiguity in this class of compounds:

  • Target Structure (Synthetic Product): N-Ethyl-1-cyclopropylethanamine (Formula: C

    
    H
    
    
    
    N). This is the direct product of reductive amination between cyclopropyl methyl ketone (C
    
    
    ) and ethylamine (C
    
    
    ).
  • Ambiguous Synonym: "Ethyl-(1-methyl-cyclopropyl)-amine".[1] While this name strictly implies a quaternary ring substitution (1-methylcyclopropan-1-amine derivative, C

    
    ), it is frequently used in cataloging to describe the sec-alkyl amine derived from the ketone. This protocol follows the C
    
    
    
    synthetic route
    dictated by the starting material.

Scientific Foundation & Reaction Design

The synthesis utilizes a Titanium(IV) Isopropoxide [Ti(O_i_Pr)


]  mediated reductive amination.[2] Direct condensation of cyclopropyl methyl ketone with ethylamine is slow due to the steric bulk of the cyclopropyl group and the volatility of ethylamine. Ti(O_i_Pr)

acts as a Lewis acid and water scavenger, driving the equilibrium toward the sterically crowded imine intermediate, which is subsequently reduced in situ.
Reaction Scheme

ReactionScheme SM1 Cyclopropyl Methyl Ketone (C5H8O) Imine Imine Intermediate (Transient) SM1->Imine Condensation - H2O (trapped by Ti) SM2 Ethylamine (C2H7N) SM2->Imine Condensation - H2O (trapped by Ti) Ti Ti(OiPr)4 Lewis Acid/Scavenger Ti->Imine Catalysis Prod N-Ethyl-1-cyclopropylethanamine (Free Base) Imine->Prod Reduction (EtOH/MeOH) Red NaBH4 Reduction Salt HCl Salt (Final Product) Prod->Salt HCl/Dioxane Precipitation

Figure 1: Reaction pathway for the Ti(IV)-mediated reductive amination.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Ti(O_i_Pr)

Stoichiometry
1.2 – 1.5 equivEssential to sequester water generated during imine formation and drive conversion >95%.
Temperature (Imine Step) 20–25 °CHigher temperatures may cause aldol-like polymerization of the ketone; lower temperatures slow kinetics.
Reduction Temperature 0 °C to RTControlled addition of borohydride prevents runaway exotherms and minimizes reduction of the ketone (if unreacted).
Quenching pH >10 (Initial)Basic workup is required to precipitate Titanium oxides as filterable solids (TiO

).

Detailed Experimental Protocol

Materials & Reagents
  • Cyclopropyl Methyl Ketone (CPMK): >98% purity.[3][4]

  • Ethylamine: 2.0 M solution in THF (preferred) or 70% aqueous solution (requires excess Ti(O_i_Pr)

    
    ).
    
  • Titanium(IV) Isopropoxide: stored under inert atmosphere.

  • Sodium Borohydride (NaBH

    
    ):  Powder.
    
  • Solvents: Anhydrous THF, Absolute Ethanol, Diethyl Ether (or MTBE), 4M HCl in Dioxane.

Step-by-Step Procedure

Step 1: Imine Formation

  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge Cyclopropyl methyl ketone (5.0 g, 59.4 mmol, 1.0 equiv) and anhydrous THF (30 mL).

  • Add Ethylamine (2.0 M in THF, 35.6 mL, 71.3 mmol, 1.2 equiv) via syringe.

  • Crucial Step: Add Titanium(IV) isopropoxide (21.1 g, 22.0 mL, 74.3 mmol, 1.25 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow and warm slightly.

  • Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • QC Check: Monitor by TLC or GC-MS. The ketone peak should disappear.

Step 2: Reduction

  • Dilute the reaction mixture with Absolute Ethanol (30 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Add Sodium Borohydride (3.37 g, 89.1 mmol, 1.5 equiv) portion-wise over 15 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Workup (Titanium Removal)

  • Cool the mixture back to 0 °C.

  • Quench by slowly adding 2M NaOH (20 mL).

    • Note: A heavy white/gray precipitate (Titanium oxide/hydroxide) will form.

  • Dilute with Ethyl Acetate (50 mL) and stir vigorously for 15 minutes to break up the solids.

  • Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with Ethyl Acetate (2 x 30 mL).

  • Transfer the filtrate to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic phases, wash with Brine (30 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate under reduced pressure (keep bath < 40 °C due to amine volatility) to obtain the crude free base oil.

Step 4: Salt Formation (Hydrochloride)

  • Dissolve the crude oil in Diethyl Ether or MTBE (30 mL).

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (1.5 equiv relative to theoretical yield) dropwise.

  • A white precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Dry in a vacuum oven at 40 °C to yield N-Ethyl-1-cyclopropylethanamine hydrochloride .

Analytical Specifications

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual

H NMR (DMSO-d

)

9.0 (br s, 2H, NH

), 2.9 (m, 2H), 2.6 (m, 1H), 1.2 (d, 3H), 1.1 (t, 3H), 0.9 (m, 1H), 0.3-0.5 (m, 4H).
400 MHz
Mass Spec (ESI) [M+H]

= 128.14 m/z
LC-MS
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O)
Structural Validation Diagram

Structure cluster_0 Target Molecule: N-Ethyl-1-cyclopropylethanamine HCl C_alpha C(alpha) Chiral Center Cyclopropyl Cyclopropyl Ring C_alpha->Cyclopropyl Methyl Methyl (Side Chain) C_alpha->Methyl Nitrogen NH2+ (Amine Salt) C_alpha->Nitrogen Ethyl Ethyl Group Nitrogen->Ethyl

Figure 2: Connectivity of the synthesized salt.

References

  • Reductive Amination Methodology

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 60(15), 4928-4929. Link

    • Note: This is the foundational text for the Ti(OiPr)4 protocol used in this guide.
  • Cyclopropyl Amine Synthesis

    • Patent US20210395185A1. "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." (2021). Link

    • Note: Describes the industrial scaling of cyclopropyl methyl ketone reductive amin
  • General Review

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Application

Preparation of substituted pyrazinones using cyclopropyl amine derivatives

Executive Summary The pyrazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., p38 MAP kinase), thrombin inhibitors, and GPCR ligands. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., p38 MAP kinase), thrombin inhibitors, and GPCR ligands. The introduction of a cyclopropyl group at the


-position often enhances metabolic stability and potency by restricting conformational freedom and filling hydrophobic pockets.

This Application Note details a robust, two-stage protocol for the preparation of substituted


-cyclopropylpyrazin-2(1H)-ones. Unlike traditional methods that rely on harsh post-cyclization alkylations (which are often sluggish with cyclopropyl halides), this protocol utilizes cyclopropylamine derivatives  as early-stage building blocks. The method proceeds via the formation of an 

-cyclopropyl amino acid amide, followed by a condensation-cyclization sequence with 1,2-dicarbonyl compounds.

Strategic Analysis & Mechanism

The Synthetic Challenge

Direct


-alkylation of the pyrazinone ring with cyclopropyl halides is mechanistically unfavorable due to the high energy barrier of 

reactions on cyclopropyl carbons and the competing

-alkylation of the lactam system. Therefore, the cyclopropyl moiety must be introduced prior to ring closure.
The Solution: Modified Jones-Karmas Synthesis

This protocol adapts the classical Jones-Karmas condensation. The strategy involves two distinct phases:

  • Amide Coupling: Reaction of an

    
    -Boc protected amino acid with cyclopropylamine to generate the acyclic precursor.
    
  • Cyclocondensation: Acid-mediated deprotection followed by condensation with a 1,2-dicarbonyl (glyoxal or substituted diketone) to close the pyrazinone ring.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Start N-Boc Amino Acid Inter1 Intermediate A: N-Cyclopropyl-N'-Boc-amide Start->Inter1 Amide Coupling Reagent1 Cyclopropylamine (Coupling Agent) Reagent1->Inter1 Step2 Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: Free Amine Salt Step2->Inter2 - Boc Cyclization Cyclocondensation (- 2 H2O) Inter2->Cyclization Reagent2 1,2-Dicarbonyl (R2-CO-CO-R3) Reagent2->Cyclization Product Final Product: N1-Cyclopropylpyrazinone Cyclization->Product Ring Closure

Figure 1: Modular assembly pathway. The cyclopropylamine is introduced in Step 1, ensuring regiospecific N1-substitution.

Experimental Protocols

Phase A: Synthesis of -Cyclopropyl Amino Acid Amides

Objective: To install the cyclopropyl "anchor" onto the amino acid backbone.

Materials:

  • 
    -Boc-L-Amino Acid (e.g., Boc-Phe-OH for benzyl substitution)
    
  • Cyclopropylamine (1.2 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or DMF

Protocol:

  • Dissolution: Dissolve

    
    -Boc-Amino Acid (10 mmol) in DCM (50 mL) at 0°C.
    
  • Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add cyclopropylamine (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2x), sat.

    
     (2x), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The crude amide is usually sufficiently pure (>95%) for the next step. Recrystallize from EtOAc/Hexanes if necessary.
    
Phase B: One-Pot Deprotection and Cyclization

Objective: To remove the Boc group and form the pyrazinone ring using a 1,2-dicarbonyl.

Materials:

  • Intermediate A (from Phase A)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dicarbonyl compound (e.g., Glyoxal 40% aq. solution, Pyruvaldehyde, or Benzil)

  • Methanol (MeOH)

  • Sodium Bicarbonate (

    
    ) or NaOH
    

Protocol:

  • Deprotection: Dissolve Intermediate A (5 mmol) in DCM (10 mL). Add TFA (5 mL) carefully. Stir at RT for 1–2 hours until Boc removal is complete (confirmed by LC-MS).

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. This yields the trifluoroacetate salt of the amine.

  • Neutralization & Condensation:

    • Dissolve the salt in MeOH (20 mL).

    • Cool to -10°C.

    • Add the 1,2-dicarbonyl (6 mmol, 1.2 equiv). Note: For glyoxal, use the aqueous solution directly.

    • Add aq. NaOH (12.5 mmol) or sat.

      
       dropwise to adjust pH to ~8–9. Crucial: The reaction requires a basic environment to liberate the free amine for nucleophilic attack.
      
  • Cyclization: Stir at RT for 12 hours.

    • Optimization Note: If the reaction stalls at the dihydropyrazinone stage (intermediate), heat to 50°C or add a mild oxidant (open air stirring often suffices, or use catalytic

      
      ).
      
  • Purification:

    • Evaporate MeOH.

    • Partition residue between EtOAc and water.

    • Wash organic layer with brine, dry, and concentrate.

    • Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Data Analysis & Optimization

Regioselectivity in Asymmetric Diketones

When using unsymmetrical 1,2-dicarbonyls (e.g., Pyruvaldehyde,


), two regioisomers are possible (5-methyl vs. 6-methyl).
DicarbonylR2 SubstituentR3 SubstituentMajor Isomer LocationSelectivity Ratio
Glyoxal HHN/ASingle Product
Pyruvaldehyde MeHC-6 (Steric control)~3:1
Benzil PhPhN/ASingle Product
Phenylglyoxal PhHC-6>10:1

Table 1: Regiochemical outcomes based on dicarbonyl sterics. The more hindered carbonyl typically reacts with the primary amine of the amino acid amide first.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase A Steric bulk of cyclopropylamineUse a stronger coupling agent (T3P) or convert acid to acid chloride first.
Incomplete Cyclization Stable dihydropyrazinone formedIncrease reaction temp to 60°C or add catalytic acetic acid to facilitate dehydration.
Complex Mixture (Phase B) Polymerization of dicarbonylAdd dicarbonyl slowly at low temperature (-20°C). Ensure pH does not exceed 10.

References

  • Jones, R. G. (1949). "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link

  • Palacios, F., et al. (2009). "Preparation of 2(1H)-Pyrazinones from Acyclic Building Blocks: Methods of Synthesis and Further Derivatizations." Current Organic Chemistry, 13(13), 1269-1282. Link

  • Furet, P., et al. (2017). "Discovery of a Novel Class of Potent and Selective Pyrazinone-Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 60(19), 8168–8182. (Demonstrates utility of N-substituted pyrazinones). Link

  • Karmas, G., & Spoerri, P. E. (1952). "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." Journal of the American Chemical Society, 74(6), 1580–1584. Link

Method

Reaction conditions for coupling Ethyl-(1-methyl-cyclopropyl)-amine with acid chlorides

Executive Summary This guide details the optimized reaction conditions for the amide coupling of Ethyl-(1-methyl-cyclopropyl)-amine (CAS 1598106-41-2) with various acid chlorides. This specific amine presents a unique sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the amide coupling of Ethyl-(1-methyl-cyclopropyl)-amine (CAS 1598106-41-2) with various acid chlorides.

This specific amine presents a unique synthetic challenge: it is a sterically hindered secondary amine . The nitrogen atom is flanked by an ethyl group and a 1-methylcyclopropyl moiety.[1] The latter contains a quaternary carbon directly adjacent to the reaction center, significantly retarding nucleophilic attack compared to simple dialkylamines.

This note provides two distinct protocols:

  • Method A (Standard): For highly reactive aliphatic/aromatic acid chlorides.

  • Method B (Catalytic Activation): For electron-rich or sterically encumbered acid chlorides, utilizing DMAP nucleophilic catalysis.

Chemical Context & Mechanistic Insight

The Steric Challenge

The coupling of Ethyl-(1-methyl-cyclopropyl)-amine is governed by the Taft steric parameter (


) . The 1-methylcyclopropyl group acts similarly to a tert-butyl group (neopentyl-like sterics) but with slightly different electronic properties due to the cyclopropyl ring strain (Walsh orbitals).
  • Problem: The formation of the tetrahedral intermediate is energetically costly due to steric clash between the incoming electrophile and the methyl/cyclopropyl groups.

  • Solution: We must increase the electrophilicity of the acylating agent or use thermodynamic forcing (heat), though the latter risks degradation.

Mechanistic Pathway (DMAP Catalysis)

For difficult couplings, 4-Dimethylaminopyridine (DMAP) is essential. It acts as a "acyl transfer" agent.[2][3][4]

  • Activation: DMAP attacks the acid chloride to form a highly electrophilic

    
    -acylpyridinium salt.[3]
    
  • Transfer: The hindered amine attacks this activated intermediate. The leaving group is neutral DMAP (good leaving group), which drives the reaction forward.

ReactionMechanism AcidCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Amine Attack Amine Ethyl-(1-methyl- cyclopropyl)-amine Amine->Tetrahedral Product Final Amide Tetrahedral->Product Collapse Base Auxiliary Base (DIPEA/TEA) Base->Product Scavenges HCl

Figure 1: Mechanism of DMAP-catalyzed acylation for hindered amines.

Experimental Protocols

Reagent Preparation
ReagentEquiv.RoleNotes
Amine 1.0SubstrateFree base preferred. If HCl salt is used, add extra 1.0 eq base.
Acid Chloride 1.1 - 1.5ElectrophileFreshly distilled or high purity. Hydrolysis releases HCl.
DIPEA 1.5 - 3.0BaseScavenges HCl. Non-nucleophilic (Hünig's Base).
DMAP 0.1 - 0.2CatalystOnly for Method B.
DCM / THF SolventMediumAnhydrous (Water < 50 ppm).
Method A: Standard Anhydrous Coupling

Best for: Highly reactive acid chlorides (e.g., Acetyl chloride, Benzoyl chloride).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Ethyl-(1-methyl-cyclopropyl)-amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL, 0.2 M).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) via syringe. Cool the mixture to 0°C (ice bath).

  • Acylation: Add the Acid Chloride (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

    • Note: A slight exotherm and white precipitate (DIPEA·HCl) may be observed.[1][5][6][7][8]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Checkpoint: Monitor by TLC or LCMS. If amine remains after 4h, switch to Method B conditions (add DMAP).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.

    • Dry over MgSO₄, filter, and concentrate.

Method B: DMAP-Catalyzed Coupling (High Sterics)

Best for: Electron-rich aromatic acid chlorides or when Method A results in low conversion.

  • Setup: Flame-dry a pressure vial or round-bottom flask under nitrogen.

  • Solvation: Dissolve Ethyl-(1-methyl-cyclopropyl)-amine (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM or THF (5 mL).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.0 mmol, 2.0 eq).

    • Expert Tip: TEA is smaller than DIPEA and sometimes allows for better packing in the transition state, but DIPEA is generally safer to avoid quaternary salt byproducts if alkyl halides are present as impurities.

  • Acylation: Add the Acid Chloride (1.5 mmol, 1.5 eq) at RT.

  • Heating (Optional): If the acid chloride is extremely hindered, heat the reaction to 40°C (DCM) or 60°C (THF) for 12–24 hours.

  • Workup:

    • Critical Step: You must wash thoroughly with acidic water (1M HCl or 10% Citric Acid) to remove the DMAP. Residual DMAP can contaminate the final product and complicate NMR analysis.

Decision Logic & Troubleshooting

Use this logic flow to determine the correct experimental path.

DecisionTree Start Start: Coupling Ethyl-(1-methyl-cyclopropyl)-amine CheckAcid Analyze Acid Chloride Reactivity Start->CheckAcid IsHindered Is Acid Chloride Hindered/Electron-Rich? CheckAcid->IsHindered MethodA Use Method A (DIPEA / DCM / 0°C) IsHindered->MethodA No (e.g., Acetyl Cl) MethodB Use Method B (DIPEA / DMAP / Reflux) IsHindered->MethodB Yes (e.g., 2,6-disubst. Benzoyl Cl) Monitor Monitor LCMS (T = 4 hours) MethodA->Monitor Conversion Conversion > 90%? Monitor->Conversion Success Proceed to Workup Conversion->Success Yes Fail Add 0.5 eq DMAP Increase Temp Conversion->Fail No Fail->MethodB

Figure 2: Workflow for selecting and optimizing the coupling protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack.Add 10-20 mol% DMAP . Switch solvent to 1,2-Dichloroethane (DCE) and heat to 80°C.
Impurity: Amine Hydrolysis Wet solvent or reagents.Use freshly distilled acid chloride. Dry solvents over molecular sieves (3Å).
Precipitate Clogs Stirring High concentration of DIPEA·HCl.Dilute reaction to 0.1 M . Use an overhead stirrer for scales >10g.
Cyclopropyl Ring Opening Strong acid presence (rare).Ensure Base is in excess (>1.5 eq) relative to Acid Chloride. Do not use unbuffered HCl for workup if product is acid-sensitive; use Citric Acid.

Safety & Handling

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolysis produces HCl gas.

  • Cyclopropylamines: Many cyclopropylamines are mechanism-based inhibitors (suicide substrates) of Cytochrome P450 enzymes [1]. Avoid skin contact and inhalation.

  • DMAP: Highly toxic via skin absorption.[4] Wear double gloves.

References

  • Structure & Properties: Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride. Sigma-Aldrich Product 1965309-99-2. Link

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][9] Tetrahedron, 61(46), 10827-10852. Link

  • DMAP Catalysis Mechanism: Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751-4757. Link

  • Schotten-Baumann Conditions: Schotten-Baumann Reaction. Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride synthesis

Technical Support Center: Synthesis Optimization Guide Welcome. You are likely accessing this guide because your synthesis of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is hitting a yield ceiling.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide

Welcome. You are likely accessing this guide because your synthesis of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is hitting a yield ceiling. This is a deceptive molecule. While it appears structurally simple, the combination of the strained cyclopropyl ring and the geminal steric bulk (the 1-methyl group) creates a "perfect storm" for synthetic failure—specifically via ring-opening decomposition or stalled imine formation.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this scaffold.

Part 1: The "Yield Killers" (Root Cause Analysis)

Before optimizing, we must identify where mass is lost. In the synthesis of gem-disubstituted cyclopropylamines, yield loss typically occurs in three specific zones:

ZoneFailure ModeThe Mechanistic Cause
Reaction Stalled Conversion Steric Hindrance: The 1-methyl group creates significant steric bulk around the amine, making nucleophilic attack on acetaldehyde sluggish. Standard reductive amination (e.g., MeOH/NaBH₃CN) often stalls at 50-60% conversion.
Side-Reaction Ring Opening Acid Sensitivity: The cyclopropyl ring is thermodynamically unstable. Strong acids or Lewis acids (often used in workup) can trigger "homoconjugate addition," snapping the ring open to form linear impurities (e.g., homoallylic amines).
Isolation Hygroscopic Degradation Salt Hydrolysis: The HCl salt is extremely hygroscopic. If isolated with trace water, the localized acidity during drying can degrade the ring.

Part 2: The Optimized Protocol (Reductive Amination)

Recommendation: Abandon direct alkylation (Ethyl Iodide/Base) immediately. It leads to uncontrollable poly-alkylation. The Solution: Use a Titanium(IV) Isopropoxide-Mediated Reductive Amination .[1][2]

Why this works:


 acts as a Lewis acid to force the formation of the imine species before the reducing agent is added, overcoming the steric barrier of the 1-methyl group. It also acts as a water scavenger, driving the equilibrium forward.
Step-by-Step Workflow

Reagents:

  • Substrate: 1-Methylcyclopropan-1-amine (1.0 equiv)

  • Electrophile: Acetaldehyde (1.1 equiv) — Freshly distilled recommended.

  • Additive: Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or MeOH.

Protocol:

  • Imine Formation (The Critical Step):

    • Under Nitrogen/Argon, charge a dry flask with 1-Methylcyclopropan-1-amine and anhydrous THF.

    • Add

      
       dropwise. Stir for 10 minutes.
      
    • Add Acetaldehyde slowly.

    • Crucial: Stir at Room Temperature for 6–12 hours . Do not rush this. You must ensure the "Titanium-Imine" complex is fully formed.

  • Reduction:

    • Cool the reaction to 0°C.

    • Add

      
       portion-wise (caution: exotherm/gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (The "Ring-Safe" Method):

    • Quench by adding 2M NaOH (not water, not acid). This precipitates the Titanium as white

      
       solid.
      
    • Filter through a pad of Celite to remove the Titanium salts.

    • Extract the filtrate with Diethyl Ether (

      
      ) or MTBE.
      
    • Dry organics over

      
      .[3]
      

Part 3: Troubleshooting & FAQs

Category A: Reaction Stalling

Q: I am seeing significant starting material (primary amine) remaining by GC/LC-MS, even after 24 hours.

  • Diagnosis: The imine equilibrium is unfavorable due to the steric clash between the cyclopropyl-methyl group and the incoming ethyl group.

  • Fix: You are likely using standard conditions (MeOH/Acid). Switch to the Titanium(IV) Isopropoxide protocol described above. The Titanium coordinates to the oxygen of the acetaldehyde and the nitrogen of the amine, creating a "template" that forces them together, effectively lowering the activation energy for imine formation.

Q: Can I use Sodium Triacetoxyborohydride (


) instead of 

/

?
  • Answer: Generally, yes, but with a warning. STAB is milder, but the reaction rate will be significantly slower for this specific sterically hindered amine. If you choose STAB, you must add Acetic Acid (1-2 equiv) to catalyze the imine formation, but be vigilant: extended exposure to acetic acid can slowly degrade the cyclopropane ring.

Category B: Impurity Profile

Q: I see a "M+14" impurity peak (Diethylated product). How do I stop this?

  • Diagnosis: Over-alkylation.[4] The secondary amine product is more nucleophilic than the hindered starting material.

  • Fix:

    • Stoichiometry: Strictly limit Acetaldehyde to 1.05–1.1 equivalents.

    • Stepwise Addition: Do not add the reducing agent (

      
      ) until the imine formation is complete (monitor by disappearance of starting amine). If you add reductant too early, you generate free secondary amine while acetaldehyde is still present, leading to the tertiary amine.
      
Category C: Salt Formation (The Danger Zone)

Q: When I add HCl to precipitate the salt, the product turns into a sticky oil or decomposes.

  • Diagnosis: You are likely using Aqueous HCl or HCl in Methanol, and the heat of neutralization is triggering ring opening.

  • Fix: Use Anhydrous conditions only.

    • Dissolve the free base oil in dry Diethyl Ether or MTBE.

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (commercial solution) dropwise.

    • The salt should precipitate as a white solid immediately.

    • Filter under Nitrogen. Do not suck air through the filter cake for too long , as the condensation of atmospheric moisture can dissolve the salt and trigger acid-hydrolysis.

Part 4: Visualizing the Chemistry

Figure 1: Reaction Decision Tree

A logic flow for selecting the correct reagents based on your lab's constraints.

ReactionLogic cluster_legend Key Start Start: 1-Methylcyclopropan-1-amine Decision Select Method Start->Decision Goal Target: N-Ethyl Derivative RouteA Direct Alkylation (Ethyl Iodide/Base) Decision->RouteA Avoid RouteB Reductive Amination (Acetaldehyde/Reductant) Decision->RouteB Recommended ResultA FAILURE: Poly-alkylation Elimination side-products RouteA->ResultA StandardCond Standard Conditions (MeOH / NaBH3CN) RouteB->StandardCond CheckSteric Is conversion > 90%? CheckSteric->Goal Yes TitaniumCond Titanium Protocol (Ti(OiPr)4 / NaBH4) CheckSteric->TitaniumCond No (Stalled) StandardCond->CheckSteric TitaniumCond->Goal High Yield Recommended Recommended Caution Caution Avoid Avoid

Caption: Decision matrix emphasizing the Titanium-mediated route to overcome steric stalling.

Figure 2: Mechanism of Titanium-Mediated Activation

Understanding why Ti(OiPr)4 is necessary for this specific hindered amine.

TiMechanism Reactants Amine + Acetaldehyde Complex Titanium-Hemiaminal Complex Reactants->Complex Coordination TiAdd Add Ti(OiPr)4 TiAdd->Complex Imine Activated Imine (Sterically Protected) Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product Secondary Amine Imine->Product Reduction Reduction Hydride Attack (NaBH4) Reduction->Product

Caption: Ti(IV) acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.[5]

Part 5: Analytical Checkpoints (Quality Control)

TechniqueWhat to look forPass Criteria
1H NMR (CDCl3) Cyclopropyl Protons: Look for the characteristic multiplets at 0.3–0.6 ppm.Intact Ring: Sharp multiplets. Broadening or disappearance indicates ring opening.
1H NMR (CDCl3) Ethyl Group: Quartet (~2.6 ppm) and Triplet (~1.1 ppm).Integration: Ratio of Ethyl : Methyl(ring) should be exactly 1:1.
HPLC Purity: Check for bis-ethylated impurity.>98% Area: Bis-ethylated impurity elutes later (more lipophilic).

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995.

  • Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, vol. 25, no. 4, 1986, pp. 312-322. (Context on ring strain and acid sensitivity). Link

Sources

Optimization

Technical Support Center: Cyclopropyl Amine Synthesis &amp; Stability

Ticket Reference: CPA-SYN-PROTOCOLS-2024 Subject: Prevention of Ring Opening and Fragmentation in Cyclopropyl Amine Derivatives Executive Summary Cyclopropyl amines are high-value bioisosteres in medicinal chemistry, off...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: CPA-SYN-PROTOCOLS-2024 Subject: Prevention of Ring Opening and Fragmentation in Cyclopropyl Amine Derivatives

Executive Summary

Cyclopropyl amines are high-value bioisosteres in medicinal chemistry, offering improved metabolic stability and conformational restriction compared to ethyl chains. However, their significant ring strain (~27.5 kcal/mol) makes them "spring-loaded" substrates. They are prone to catastrophic fragmentation under three specific conditions: Acidic Hydrolysis , Single Electron Transfer (SET) Oxidation , and Transition Metal Insertion .

This guide provides validated protocols to mitigate these failures.

Module 1: Acid-Mediated Instability (The Homoallylic Rearrangement)

The Issue: Users frequently report ring opening during N-Boc or N-Cbz deprotection. The failure mode is typically the Homoallylic Rearrangement , where the protonated intermediate undergoes C-C bond cleavage to relieve ring strain, resulting in an acyclic alkene.

Mechanism of Failure: While the cyclopropylammonium salt is theoretically stable, the presence of nucleophiles (even water) or elevated temperatures facilitates the cleavage of the C2-C3 bond or the C1-C2 bond, depending on substitution.

AcidMechanism cluster_0 Acid-Catalyzed Failure Mode Start N-Boc Cyclopropylamine Protonation Protonated Intermediate (R-NH2+-R') Start->Protonation TFA/H+ TS Transition State (Strain Relief) Protonation->TS Nucleophile/Heat Product Homoallylic Amine (Ring Opened) TS->Product C-C Bond Cleavage

Figure 1: The thermodynamic drive to relieve ring strain leads to homoallylic rearrangement under uncontrolled acidic conditions.

Troubleshooting Protocol: Safe Deprotection Do not use standard TFA/DCM ratios (1:1) for sensitive cyclopropyl amines.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent Trifluoroacetic Acid (TFA)4M HCl in Dioxane (Anhydrous)
Solvent Dichloromethane (DCM)1,4-Dioxane or Ethyl Acetate
Temperature Room Temperature (25°C)0°C (Ice Bath)
Scavenger NoneTriethylsilane (TES) (Optional cation scavenger)

Step-by-Step Procedure:

  • Dissolve the N-Boc cyclopropyl amine in dry 1,4-dioxane (0.1 M concentration).

  • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Add 4M HCl in Dioxane (5–10 equivalents) dropwise. Crucial: Avoid aqueous HCl.

  • Monitor by TLC/LCMS at 0°C. Do not warm to room temperature unless conversion stalls.

  • Quench: Concentrate in vacuo at low temperature (<30°C) or precipitate the ammonium salt directly with dry diethyl ether. Avoid aqueous basic workup if possible; isolate as the HCl salt.

Module 2: Radical & Oxidative Fragmentation

The Issue: Cyclopropyl amines are "radical clocks." If a reaction generates a radical on the nitrogen (common in photoredox catalysis) or adjacent carbon, the ring opens at rates exceeding


.

Mechanism of Failure: Single Electron Transfer (SET) oxidation of the amine lone pair generates an aminium radical cation. This species triggers the homolytic cleavage of the cyclopropane bond to form a distonic radical cation.

RadicalMechanism cluster_1 SET Oxidation Pathway Amine Cyclopropyl Amine RadicalCat Aminium Radical Cation (N+•) Amine->RadicalCat SET (Oxidant/Photo) Distonic Distonic Radical Cation (Ring Opened) RadicalCat->Distonic Fast Fragmentation (>10^8 s^-1)

Figure 2: Oxidative generation of the aminium radical cation leads to rapid ring opening.

Troubleshooting Protocol: Radical Suppression

  • Protect the Nitrogen: Convert the amine to a Sulfonamide or Carbamate before subjecting the molecule to oxidative conditions. This raises the oxidation potential, making SET less likely.

  • Add Radical Scavengers: If radical intermediates are suspected during synthesis (e.g., during alkylation), add BHT (Butylated hydroxytoluene) or 1,4-Dinitrobenzene to inhibit chain propagation.

  • Use Proton-Coupled Electron Transfer (PCET): If using photoredox, select a base that facilitates PCET, avoiding the discrete radical cation intermediate.

Module 3: Transition Metal Catalysis (Pd-Catalyzed Arylation)

The Issue: Palladium-catalyzed C-N coupling (Buchwald-Hartwig) often fails due to


-carbon elimination or oxidative addition into the strained C-C bond.

Optimized Protocol: Use sterically demanding, electron-rich ligands that facilitate reductive elimination faster than the ring can open.

  • Recommended Ligand: AdYPhos (Adamantyl-substituted YPhos) or BrettPhos .

  • Pre-catalyst: Pd(OAc)₂ or G3-Palladacycles.

  • Base: NaOtBu (weak bases preferred if substrate allows).

Data: Ligand Performance Comparison

Ligand Yield of N-Aryl Cyclopropylamine Primary Side Product
BINAP < 20% Ring-opened alkene / Dehalogenation
XPhos 45-60% Oligomers

| AdYPhos | > 90% | None (Clean Reaction) |

Frequently Asked Questions (FAQs)

Q1: My ring opened even when using HCl/Dioxane. What went wrong? A: Check the water content of your solvent. Even trace moisture can act as a nucleophile during the protonation step. Ensure you are using anhydrous dioxane and that the HCl solution is fresh. Alternatively, switch to a Thermal Deprotection method (heating neat or in high-boiling solvent at 150°C) if the molecule is thermally stable but acid-sensitive.

Q2: Can I use the cyclopropyl amine as a "Radical Clock" intentionally? A: Yes. Because the ring opening rate is known constants (


), it is a standard probe to determine if a reaction mechanism involves a radical intermediate. If you isolate the ring-opened product, a radical pathway is confirmed.

Q3: How do I store cyclopropyl amines long-term? A: Store them as their HCl or Tosylate salts . The free base is prone to air oxidation (slow SET mechanism) over time. Keep at -20°C under Argon.

References
  • Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Source: National Institutes of Health (PubMed) URL:[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. Source: ChemRxiv URL:[Link][1]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl. Source: National Institutes of Health (PubMed) URL:[Link]

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Source: Journal of the American Chemical Society URL:[2][Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for Ethyl-(1-methyl-cyclopropyl)-amine

Case ID: EXT-CPA-001 Subject: Optimization of pH and Isolation Protocols for Ethyl-(1-methyl-cyclopropyl)-amine Free Base Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-CPA-001 Subject: Optimization of pH and Isolation Protocols for Ethyl-(1-methyl-cyclopropyl)-amine Free Base Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the extraction and isolation of Ethyl-(1-methyl-cyclopropyl)-amine (EMCPA) . As a secondary amine attached to a strained cyclopropyl ring, this molecule presents a dual challenge: volatility (leading to yield loss) and basicity management (leading to poor phase transfer).

The standard operating procedure (SOP) for extracting this free base requires a pH target significantly higher than standard amines due to the specific electronic properties of the cyclopropyl group. This guide details the thermodynamic justification for pH targets, solvent selection to minimize emulsion, and evaporation protocols to prevent product loss.

Module 1: The Chemistry (FAQs)

Q1: What is the exact target pH for extraction?

Recommendation: pH


 12.5 

Technical Rationale: The pKa of secondary amines typically falls between 10.5 and 11.0. While the cyclopropyl group has unique electronic character (high s-character in C-C bonds), the pKa of N-ethyl-cyclopropylamines is estimated to be in the 10.2 – 10.8 range [1, 2].

To achieve quantitative extraction (


 recovery), the aqueous phase pH must be at least 2 units higher than the pKa (Rule of Thumb: 

).
  • At pH 10.5 (pH

    
     pKa): Only ~50% is free base (extractable).
    
  • At pH 12.5 (pH

    
     pKa): >99% is free base.
    
Q2: Is the cyclopropyl ring stable at this high pH?

Answer: Yes. Unlike acid conditions, where cyclopropyl amines are susceptible to ring-opening (homo-conjugate addition) or rearrangement, the cyclopropyl moiety is kinetically stable in aqueous alkali (NaOH/KOH) at room temperature [3]. You can safely adjust the pH to 14 without degrading the carbon skeleton.

Q3: Why is my yield consistently low despite high pH?

Root Cause: Volatility. While the hydrochloride salt is a stable solid, the free base of EM-CPA (C


H

N) is a moderately volatile liquid (Estimated B.P. 85–95°C, comparable to Triethylamine).
  • Common Error: Using high vacuum (< 20 mbar) or high bath temperature (> 40°C) during rotary evaporation.

  • Correction: See Module 3: Isolation Protocol.

Module 2: Troubleshooting & Optimization

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Product lost on RotovapDo not use high vacuum. Use atmospheric distillation or mild vacuum (>150 mbar).
Low Yield (<50%) Incomplete DeprotonationCheck aqueous pH after mixing. If pH < 12, add 5M NaOH.
Emulsion Formation Lipophilic impuritiesAdd saturated NaCl (Brine) to increase ionic strength. Filter through Celite if solids are present.
Product is Colored OxidationPerform extraction under N

atmosphere. Amines oxidize slowly in air.
Solvent Selection Guide
SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for amines. Heavier than water (bottom layer). Risk: Emulsions.
MTBE (Methyl tert-butyl ether) High Floats on water. Clean phase separation. Less likely to form emulsions.
Diethyl Ether Medium Good solubility, but extremely volatile. High fire risk. Hard to separate from volatile product.
Ethyl Acetate Low Avoid. Secondary amines can attack the ester group (aminolysis) over time.

Module 3: Optimized Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision points in the extraction process to ensure purity and yield.

ExtractionWorkflow Start Start: EM-CPA Salt (Aqueous/Acidic) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Basify Basify with 5M NaOH Target pH > 12.5 Cooling->Basify CheckPH Check pH (Is pH > 12?) Basify->CheckPH CheckPH->Basify No (Add more Base) Extract Extract 3x with MTBE or DCM CheckPH->Extract Yes Wash Wash Organic Phase (1x Brine) Extract->Wash Dry Dry over Na2SO4 (15 mins) Wash->Dry Concentrate Concentrate: 40°C Bath, >150 mbar STOP before dryness Dry->Concentrate Final Final Product: EM-CPA Free Base Oil Concentrate->Final

Figure 1: Step-by-step extraction workflow emphasizing temperature control and pH validation.

Detailed Protocol (The "Cold-Base" Method)

Objective: Isolate Ethyl-(1-methyl-cyclopropyl)-amine free base from its HCl salt.

  • Preparation:

    • Dissolve the amine salt in minimum water (approx. 5 mL per gram).

    • Place the vessel in an ice bath (0–5°C). Note: Neutralization is exothermic; heat increases volatility.

  • pH Adjustment:

    • Slowly add 5M NaOH dropwise with stirring.

    • Monitor pH using a calibrated probe or high-range pH paper.

    • Target: Continue addition until pH stabilizes between 12.5 and 13.0 .

  • Extraction:

    • Add MTBE (Methyl tert-butyl ether) or DCM (1:1 volume ratio relative to aqueous phase).

    • Shake vigorously for 2 minutes.

    • Allow layers to separate. If emulsion forms, add saturated brine.

    • Collect the organic layer.

    • Repeat extraction 2 more times to ensure quantitative recovery.

  • Drying:

    • Combine organic layers.

    • Dry over anhydrous Sodium Sulfate (Na

      
      SO
      
      
      
      )
      for 15 minutes. Avoid Magnesium Sulfate if possible, as it can be slightly acidic/Lewis acidic.
  • Isolation (CRITICAL STEP):

    • Filter off the drying agent.

    • Rotary Evaporation:

      • Bath Temperature: Max 35°C .

      • Pressure: Do NOT use full vacuum. Set to 150–200 mbar .

      • Monitor closely.[1] Stop evaporation once the solvent volume is reduced and the mass approaches the theoretical yield.

    • Alternative: If the product is very volatile, distill the solvent off at atmospheric pressure using a fractionating column.

Module 4: The Mechanism (Why pH Matters)

To understand the necessity of high pH, we must look at the Henderson-Hasselbalch distribution.

SpeciesDistribution Acid pH < 8 Species: R-NH2+-R' (Water Soluble) Neutral pH ~ 10.5 (pKa) 50/50 Mix Acid->Neutral Add NaOH Base pH > 12.5 Species: R-NH-R' (Organic Soluble) Neutral->Base Add NaOH

Figure 2: Species distribution of secondary amines as a function of pH.

  • At pH 7: The amine exists entirely as the ammonium cation (

    
    ). It is trapped in the water phase. No extraction occurs.
    
  • At pH 12.5: The concentration of protons (

    
    ) in the water is so low (
    
    
    
    M) that the equilibrium shifts entirely to the uncharged free base (
    
    
    ). This uncharged species is lipophilic and migrates into the organic solvent (
    
    
    ).

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Secondary Amines. Organic Chemistry Data. Retrieved February 12, 2026, from [Link]

  • Wiberg, K. B. (1982). The structure and properties of cyclopropane and its derivatives. In The Chemistry of the Cyclopropyl Group. Wiley. (General reference for cyclopropyl stability).
  • PubChem. (n.d.).[2] N-ethyl-N-methylcyclopropanamine Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Analytical Differentiation of Ethyl-(1-methyl-cyclopropyl)-amine

Topic: Distinguishing Ethyl-(1-methyl-cyclopropyl)-amine from Isomeric Impurities Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Ethyl-(1-methyl-cyclopropyl)-amine from Isomeric Impurities Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Chemical Profile

Ethyl-(1-methyl-cyclopropyl)-amine (Systematic Name: N-ethyl-1-methylcyclopropan-1-amine) is a high-value pharmacophore often employed as a bioisostere for tert-butyl or isopropyl groups to modulate metabolic stability and lipophilicity.

Its synthesis—typically involving the Kulinkovich reaction or nucleophilic attack on nitriles—frequently generates structurally similar isomers. These impurities possess identical molecular weights (


 Da for free base) and similar polarity, rendering standard LC-MS identification insufficient.

This guide provides a definitive analytical framework to distinguish the target 1,1-disubstituted motif from its 1,2-disubstituted regioisomers and acyclic chain isomers.

The Isomer Landscape
CompoundStructure DescriptionKey Structural Feature
Target (A) N-ethyl-1-methylcyclopropan-1-amine Quaternary C1 (Geminal Methyl/Amine)
Impurity (B) N-ethyl-2-methylcyclopropan-1-amineTertiary C1 & C2 (Vicinal Methyl/Amine)
Impurity (C) N-isopropylcyclopropan-1-amineSecondary amine, unsubstituted ring
Impurity (D) N-ethyl-2-methylallylamineAcyclic (Ring-opened alkene)

Analytical Strategy: The "Smoking Gun" Protocols

The differentiation relies on exploiting the unique symmetry and hybridization of the 1,1-disubstituted cyclopropane ring.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary self-validating method. The absence of a methine proton at the C1 position is the definitive proof of the target structure.

1H NMR Distinctions
  • Target (A): The cyclopropyl ring possesses a plane of symmetry (on the NMR time scale). The C2 and C3 methylene protons appear as complex multiplets (AA'BB' system) typically between 0.3 – 0.8 ppm . Crucially, there is NO signal for a ring methine proton.

  • Impurity (B - 1,2-isomer): Lacks symmetry. Displays distinct signals for C1-H and C2-H (typically 1.8 – 2.5 ppm depending on shielding).

  • Impurity (D - Acyclic): Olefinic protons appear at 4.5 – 5.5 ppm .

13C NMR / DEPT-135
  • Target (A): The C1 carbon is quaternary . It will disappear in a DEPT-135 spectrum (or DEPT-90).

  • Impurity (B): The C1 carbon is a CH (methine). It will appear as a positive peak in DEPT-135.

Table 1: Predicted NMR Shift Comparison (CDCl3)

FeatureTarget (1,1-subst.)Impurity (1,2-subst.)Impurity (Acyclic)
Ring C1 Proton Absent Multiplet (~2.0 ppm)N/A
Ring CH2 Protons 0.4 – 0.8 ppm (4H, m)0.2 – 1.2 ppm (Complex)N/A (Allylic CH2)
Methyl Group Singlet (~1.1 ppm)Doublet (~1.0 ppm)Singlet/Doublet (Allylic)
13C DEPT-135 C1 = Invisible (Quat) C1 = Positive (CH)Alkene CH/CH2
B. Mass Spectrometry (GC-MS/EI)

While molecular ions (


) are identical, fragmentation pathways under Electron Ionization (70 eV) differ due to carbocation stability.
  • Target (A): Radical cation formation at Nitrogen triggers

    
    -cleavage. The loss of the ethyl group (
    
    
    
    ) or the methyl group (
    
    
    ) is competing. However, the 1-methylcyclopropyl cation (m/z 55) is a signature fragment formed after amine expulsion.
  • Impurity (B): Ring opening is more facile. The 2-methyl substitution often leads to hydrogen rearrangement and fragmentation patterns resembling acyclic alkenes.

  • Impurity (C): N-isopropyl group yields a dominant base peak at m/z 44 (isopropyl amine fragment) or m/z 58 (

    
    -cleavage of isopropyl).
    

Experimental Protocols

Protocol 1: Definitive Identification via 1H-NMR
  • Objective: Confirm 1,1-disubstitution (Quaternary C1).

  • Sample Prep: Dissolve 5-10 mg of free base or HCl salt in 600 µL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred for salts to prevent aggregation).
  • Parameters:

    • Pulse sequence: Standard 1H (zg30).

    • Scans: 16 (minimum).

    • Relaxation delay (D1): 1.0 s.

  • Validation Criteria:

    • Integrate the methyl singlet. It must correspond to 3H.

    • Integrate the cyclopropyl region (0.3-0.9 ppm). It must correspond to 4H.

    • Fail Condition: If the methyl signal is a doublet, or if the cyclopropyl region integrates to 3H with a separate 1H multiplet downfield, the sample is the 1,2-isomer.

Protocol 2: Chromatographic Separation (GC-FID/MS)
  • Objective: Quantify isomeric impurities.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.25mm, 0.25µm film. Non-polar phases separate based on boiling point/volatility.

  • Method:

    • Injector: 250°C, Split 20:1.

    • Carrier: Helium, 1.0 mL/min constant flow.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      150°C.
  • Differentiation:

    • Acyclic Isomers (D) elute earliest (lowest BP).

    • Target (A) typically elutes beforeImpurity (B) due to the more compact spherical shape of the 1,1-isomer compared to the extended 1,2-isomer, though standards are required for confirmation.

Logical Workflow Diagram

The following decision tree illustrates the step-by-step logic to accept or reject a batch based on isomeric purity.

IsomerAnalysis Start Unknown Sample (MW 99.17) NMR 1H NMR Analysis (CDCl3 / DMSO-d6) Start->NMR CheckMethyl Check Methyl Signal (1.0 - 1.3 ppm) NMR->CheckMethyl CheckRing Check Ring Region (0.3 - 0.9 ppm) CheckMethyl->CheckRing Singlet (3H) ResultB REJECT: 1,2-Isomer (Doublet Me, 3H Ring + 1H Methine) CheckMethyl->ResultB Doublet (3H) ResultC REJECT: Acyclic/Chain (Olefinic H or Isopropyl patterns) CheckMethyl->ResultC Triplet/Multiplet ResultA CONFIRMED TARGET N-ethyl-1-methylcyclopropan-1-amine (Singlet Me, 4H Ring) CheckRing->ResultA Integral = 4H (No Methine) CheckRing->ResultB Integral = 3H (+1H at >1.5ppm)

Caption: Logical decision tree for the structural validation of Ethyl-(1-methyl-cyclopropyl)-amine using 1H NMR.

References

  • PubChem. N-ethyl-N-methylcyclopropanamine Compound Summary. CID 53693033.[1] Available at: [Link]

  • Loeppky, R. N., & Elomari, S. (2000).[2] N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Journal of Organic Chemistry, 65(1), 96-103.[2] (Demonstrates fragmentation and ring opening of cyclopropylamines). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Identification of Cyclopropylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous identification of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of quality control and regulatory compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of quality control and regulatory compliance. Infrared (IR) spectroscopy provides a rapid, reliable, and non-destructive method for this purpose. This guide offers an in-depth technical comparison of the IR spectral features of cyclopropylamine and its hydrochloride salt, providing the experimental and theoretical basis for confident identification.

The Vibrational Fingerprint: From Free Base to Hydrochloride Salt

The conversion of a primary amine, such as cyclopropylamine, to its hydrochloride salt introduces profound changes in its vibrational properties. This transformation is the key to its identification via IR spectroscopy. The protonation of the lone pair of electrons on the nitrogen atom alters the bond strengths and vibrational modes of the N-H bonds, providing a distinct spectral signature.

In its free base form, cyclopropylamine (C₃H₅NH₂) is a primary amine. Its IR spectrum is characterized by the vibrations of the N-H bonds in the -NH₂ group and the C-H and C-C bonds within the strained cyclopropyl ring. Upon reaction with hydrochloric acid, it forms cyclopropylammonium chloride (C₃H₅NH₃⁺Cl⁻), an ammonium salt. The key spectral changes occur in the N-H stretching and bending regions.

The most dramatic difference is the disappearance of the characteristic two-band N-H stretching signal of the primary amine and the appearance of a very broad, strong absorption band for the ammonium ion (-NH₃⁺) stretch. This broadness is a direct consequence of extensive hydrogen bonding in the solid state of the salt.

Comparative Analysis of Key IR Absorption Peaks

The following table summarizes the expected IR absorption peaks for cyclopropylamine and its hydrochloride salt. The data for cyclopropylamine is based on its known spectrum, while the data for the hydrochloride is inferred from the well-established spectral characteristics of primary amine hydrochlorides.

Vibrational Mode Cyclopropylamine (Free Base) Cyclopropylamine Hydrochloride Rationale for Spectral Change
N-H Stretch Two medium peaks at ~3360 cm⁻¹ (asymmetric) and ~3290 cm⁻¹ (symmetric)Very broad, strong absorption centered around 3200-2800 cm⁻¹The two N-H bonds of the -NH₂ group are replaced by the three N-H bonds of the -NH₃⁺ group. The ionic nature and strong hydrogen bonding in the salt cause significant broadening and a shift to lower wavenumbers.[1][2]
C-H Stretch (Cyclopropyl) Sharp peaks > 3000 cm⁻¹Sharp peaks > 3000 cm⁻¹The C-H bonds of the cyclopropyl ring are largely unaffected by the protonation of the amine group. The high stretching frequency is characteristic of the increased s-character in the C-H bonds of strained rings.
N-H Bend (Scissoring) Medium to strong peak at ~1650-1580 cm⁻¹Asymmetric and symmetric bending peaks at ~1625-1560 cm⁻¹ and ~1550-1500 cm⁻¹The scissoring motion of the -NH₂ group is replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group.[1]
C-N Stretch Medium to weak peak at ~1220-1020 cm⁻¹Shifted, may be obscuredThe C-N bond character changes upon protonation, which can shift this peak. It may also be difficult to distinguish within the complex fingerprint region of the salt.[3][4]
Cyclopropyl Ring Deformation Characteristic peaks in the fingerprint regionCharacteristic peaks in the fingerprint regionThe fundamental vibrations of the cyclopropyl ring remain, providing a consistent feature in both spectra.

Experimental Workflow for IR Spectroscopic Identification

The following diagram illustrates a standard workflow for the identification of cyclopropylamine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy with the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_analysis FTIR Analysis cluster_result Identification sample Cyclopropylamine HCl Sample grind_sample Grind Sample (1-2 mg) sample->grind_sample kbr Spectroscopy Grade KBr grind_kbr Grind KBr (100-200 mg) kbr->grind_kbr mix Thoroughly Mix grind_sample->mix grind_kbr->mix press Press into Transparent Pellet mix->press background Acquire Background Spectrum (Empty Sample Holder or KBr-only Pellet) press->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, etc.) acquire->process compare Compare with Reference Spectra and Characteristic Peaks process->compare identification Confirm Presence of -NH₃⁺, Cyclopropyl group, and match fingerprint region compare->identification caption FTIR Analysis Workflow for Cyclopropylamine HCl

FTIR Analysis Workflow for Cyclopropylamine HCl

Detailed Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample such as cyclopropylamine hydrochloride. This method is preferred for crystalline solids to obtain high-quality spectra.

Materials:

  • Cyclopropylamine hydrochloride sample

  • Spectroscopy grade KBr, dried in an oven at 110°C for at least 2 hours and stored in a desiccator

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Preparation: In a dry environment, place approximately 1-2 mg of the cyclopropylamine hydrochloride sample into a clean, dry agate mortar.

  • Grinding: Grind the sample with the pestle until it is a fine, uniform powder. The appearance should be somewhat glossy, indicating small particle size.

  • Mixing: Add 100-200 mg of the dried, spectroscopy grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.

  • Loading the Die: Carefully transfer the powder mixture into the collar of the pellet press die. Distribute the powder evenly over the surface of the bottom anvil.

  • Pressing: Place the top anvil into the collar and transfer the assembled die to the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. The applied pressure will cause the KBr to become transparent.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent or translucent.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer. Acquire the background spectrum (air or a KBr-only pellet) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Conclusion

The differentiation between cyclopropylamine and its hydrochloride salt by IR spectroscopy is straightforward and definitive. The key diagnostic feature is the transformation of the sharp, two-pronged N-H stretching absorption of the primary amine into a broad, intense ammonium (-NH₃⁺) stretching band in the hydrochloride salt. This, in conjunction with the persistent absorptions of the cyclopropyl ring, provides a unique spectral fingerprint for the confident identification of cyclopropylamine hydrochloride. This guide provides the foundational knowledge and practical steps for researchers to apply this powerful analytical technique in their work.

References

  • National Institute of Standards and Technology. (n.d.). Ethylamine hydrochloride. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine hydrochloride. In PubChem. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanamine hydrochloride. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. In PubChem. Retrieved February 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved February 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. In PubChem. Retrieved February 12, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. In PubChem. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 12, 2026, from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(3), 1-6. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. In Chem 118A: Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. In PubChem. Retrieved February 12, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved February 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride

[1] Executive Safety Summary Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (CAS: 1965309-99-2) presents specific handling challenges typical of alkylamine salts. While often less volatile than their free-base counterp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (CAS: 1965309-99-2) presents specific handling challenges typical of alkylamine salts. While often less volatile than their free-base counterparts, amine salts pose significant risks regarding mucous membrane irritation , corrosivity to eyes , and acute toxicity via ingestion .[1]

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect researchers during synthesis, purification, and waste management.[1]

Critical Hazard Profile
PropertySpecificationSafety Implication
Physical State White Solid / PowderHigh risk of airborne dust inhalation; requires respiratory control.[1]
Acidity Hydrochloride SaltPotential for acidic hydrolysis on moist surfaces (skin/eyes).[1]
GHS Classification Irritant (Skin/Eye/Resp), Acute Tox. 4Warning : H315, H319, H335, H302.[1] Treat as potential sensitizer.[1]
Incompatibilities Strong Oxidizers, BasesRisk of exothermic reaction or liberation of volatile free amine.[1]

Risk Assessment & Engineering Controls

Before donning PPE, engineering controls must be the primary line of defense.[1] The hydrochloride salt form reduces volatility but increases the likelihood of particulate exposure .[1]

Primary Containment (The "Box" Rule)[1]
  • Solid Handling: Must be performed in a Chemical Fume Hood or Powder Weighing Station .[1] Air velocity should be validated to 0.5 m/s (100 fpm).[1]

  • Solution Phase: Once dissolved, standard fume hood operation is sufficient.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, which compromises PPE.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE selection is based on permeation resistance data for organic amine salts and particulate filtration efficiency.

A. Hand Protection: The "Double-Glove" Protocol

Why: Amine salts can degrade latex.[1] Nitrile provides superior chemical resistance, but "splash protection" is insufficient for prolonged handling.[1]

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Disposable).[1] Acts as a second skin.[1]

  • Outer Layer: 8 mil (0.20 mm) Extended Cuff Nitrile or Neoprene.[1]

  • Validation: Inspect for pinholes by trapping air in the glove before donning.[1]

  • Change Frequency: Immediately upon splash contact; every 2 hours of routine use.

B. Respiratory Protection

Why: H335 (Respiratory Irritation) indicates that inhaling dust causes immediate inflammation.[1]

  • Standard Operation (In Hood): Surgical mask is insufficient .[1] No respirator needed if sash is at proper height.[1]

  • Spill Cleanup / Outside Hood: NIOSH-certified N95 or P100 particulate respirator.[1]

    • Fit Test Requirement: Users must be fit-tested annually (OSHA 1910.134).[1]

C. Eye & Face Protection

Why: H319 (Serious Eye Irritation).[1][2] Amine salts are hygroscopic and will rapidly dissolve in eye moisture, creating a localized acidic and irritant solution.[1]

  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

  • Contraindication: Safety glasses are not permitted during powder handling due to the risk of airborne particulate bypassing side shields.[1]

D. Body Protection[3][4]
  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).[1]

  • High Risk (Scale-up >10g): Tyvek® sleeves or apron to prevent dust accumulation on fabric cuffs.[1]

Visualized Decision & Workflow Logic

Diagram 1: PPE Selection & Hazard Response

This logic flow ensures the correct level of protection based on the specific interaction with the chemical.[1]

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 100mg? Solid->Quant Splash Splash Risk? Liquid->Splash Hood Engineering Control: Fume Hood Required Quant->Hood Yes (Dust Risk) StdPPE Standard PPE: Goggles + Nitrile Gloves + Lab Coat Quant->StdPPE No (Minimal Dust) Resp PPE Escalation: Add N95/P100 + Double Gloves Hood->Resp If Outside Hood Hood->StdPPE Inside Hood Splash->StdPPE Low Risk Face PPE Escalation: Add Face Shield + Apron Splash->Face High Risk

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer[1]
  • Preparation: Place a disposable weighing boat and a waste container inside the fume hood.

  • Donning: Put on inner gloves, then lab coat, then outer gloves.[1] Adjust goggles.[1]

  • Transfer: Open the container only inside the hood. Use a spatula; never pour directly from the stock bottle to avoid dust clouds.[1]

  • Decontamination: Wipe the spatula and the neck of the bottle with a Kimwipe dampened with methanol or water before removing them from the hood.[1]

Phase 2: Reaction Monitoring[1]
  • Sampling: When taking an aliquot for TLC/LCMS, assume the syringe exterior is contaminated.[1]

  • Glove Discipline: Do not touch door handles, keyboards, or your face with gloved hands.[1] Use the "one-hand" technique if you must open a door (one gloved hand for chemical, one ungloved hand for environment), though doffing is safer.[1]

Phase 3: Disposal & Cleanup

Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride must not be disposed of in the drain.[1]

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a dedicated solid hazardous waste bin labeled "Toxic/Irritant Solids."[1]

  • Liquid Waste: Dissolve excess material in a combustible solvent (e.g., Ethanol) and place in the "Organic Solvents" waste stream.[1]

  • Spill Protocol (< 5g):

    • Isolate the area.[1]

    • Cover powder with a wet paper towel (to prevent dust).[1]

    • Wipe up and place in hazardous waste.[1]

    • Clean surface with 1N HCl (to ensure salt formation and solubility) followed by water and soap.[1]

Emergency Response (Self-Validating)

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[1]

    • Validation: Hold eyelids apart.[1] If pain persists after 15 mins, the salt may be trapped; seek medical aid immediately.[1]

  • Skin Contact:

    • Immediate Action: Remove contaminated clothing.[1] Wash with soap and water.[1][3]

    • Validation: Check for redness (erythema) after 30 minutes.[1] If present, treat as a chemical burn.[1]

  • Inhalation:

    • Immediate Action: Move to fresh air.[1][3][4]

    • Validation: If coughing or wheezing persists for >10 minutes, medical evaluation is required (delayed pulmonary edema risk).[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (CAS 1965309-99-2).[1] Merck KGaA.[1] Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21916224, (Cyclopropylmethyl)(ethyl)amine hydrochloride. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Link

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
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Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
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